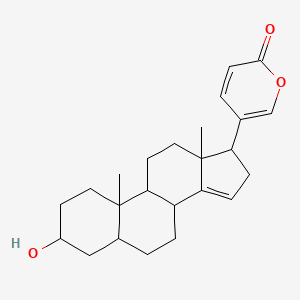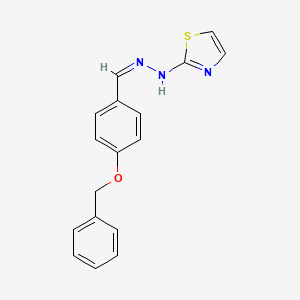
(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole typically involves the condensation of a thiosemicarbazide derivative with an appropriate aldehyde or ketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as acetic acid or sodium hydroxide
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole would depend on its specific application. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or interfere with protein synthesis. Molecular targets could include enzymes or receptors involved in these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: The parent compound, a simple heterocyclic ring containing sulfur and nitrogen.
Benzylidene Hydrazine: A related compound with a similar hydrazine linkage.
Benzyloxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
(Z)-2-(2-(4-(benzyloxy)benzylidene)hydrazinyl)thiazole is unique due to the combination of its functional groups, which can impart specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C17H15N3OS |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15N3OS/c1-2-4-15(5-3-1)13-21-16-8-6-14(7-9-16)12-19-20-17-18-10-11-22-17/h1-12H,13H2,(H,18,20)/b19-12- |
InChI-Schlüssel |
KVOLIXXIIQMJHT-UNOMPAQXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC3=NC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
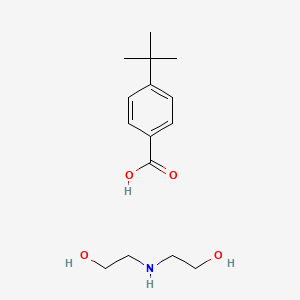
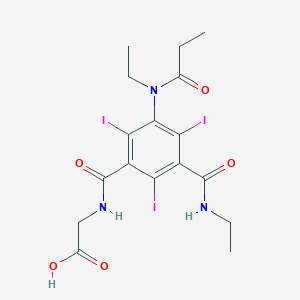

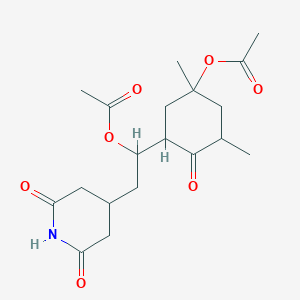
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)
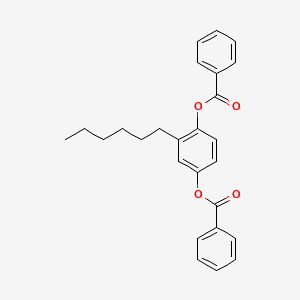

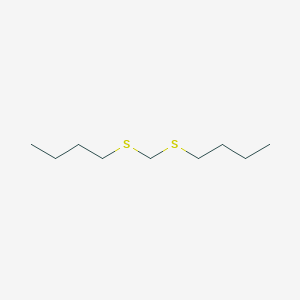
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)

